![molecular formula C21H20N2O4S B2967751 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide CAS No. 946267-50-1](/img/structure/B2967751.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

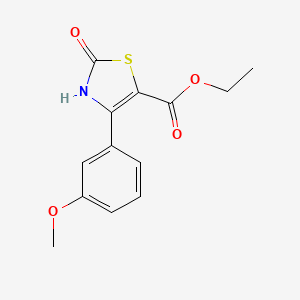

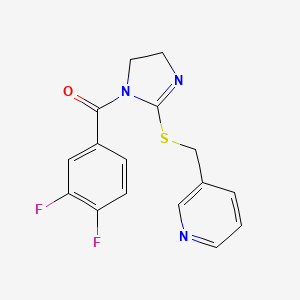

“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle . The compound also includes a quinoline structure, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

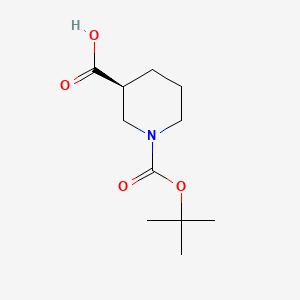

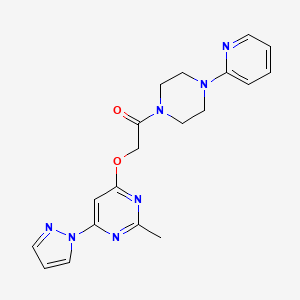

The compound N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide is involved in various synthetic and chemical studies. For instance, it serves as a precursor in the synthesis of complex molecules through reactions like coupling with furan-2-carbonyl chloride, leading to further chemical transformations. Such compounds undergo electrophilic substitution reactions and nucleophilic substitutions, highlighting their versatility in chemical synthesis (El’chaninov & Aleksandrov, 2017). These processes are crucial for creating diverse molecular architectures for further application in medicinal chemistry and materials science.

Electrochemical Studies

Electroanalytical studies of structurally similar compounds, such as 4-methyl-N-quinolin-8-ylbenzenesulfonamide, have been conducted to understand their electrochemical properties. These studies are essential for applications in sensors and extraction processes, where the electrochemical behavior of such compounds can be exploited for selective detection or separation of ions in complex mixtures (Abelairas et al., 1994). The oxidation processes and mechanisms identified in these studies provide foundational knowledge for developing electrochemical sensors or extraction methodologies.

Anticancer and Antimicrobial Activity

Research into the biological activity of molecules containing the furan-2-carbonyl and quinoline scaffolds has revealed potential anticancer and antimicrobial properties. Compounds synthesized with these motifs have shown promising activity against cancer cell lines and microbial strains. Such studies highlight the potential of these molecules in therapeutic applications, where they could serve as leads for the development of new drugs with specific mechanisms of action against cancer or infectious diseases (Jeleń et al., 2013; Rajpurohit et al., 2019).

Molecular Modeling and Drug Discovery

Molecular modeling studies on compounds bearing the furan-2-carbonyl and quinoline units have been conducted to understand their interaction with biological targets. These studies provide insights into the binding affinity and mode of action of these molecules, facilitating the design of more effective therapeutic agents. The computational approaches enable the identification of promising candidates for antitubercular activity, showcasing the importance of these compounds in drug discovery and development (Rajpurohit et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with disintegrin and metalloproteinase domain-containing protein 28 .

Mode of Action

Based on the structure of the compound, it can be inferred that the furan-2-carbonyl group might play a crucial role in its interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been associated with the activation of hypoxia-inducible factor-α (hif-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .

Propiedades

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWAMFVHYSBSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)

![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)

![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)

![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)

![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)

![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)

![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)